![molecular formula C9H7ClN2O2 B178800 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione CAS No. 195983-60-9](/img/structure/B178800.png)
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Descripción general
Descripción
8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CDBD) is a heterocyclic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 247.76 g/mol, and it is an important intermediate in the synthesis of various pharmaceuticals and other compounds. CDBD is also used as an antioxidant, a corrosion inhibitor, and a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Quantum Chemical Studies
Research involving compounds similar to 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione, such as 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione, has been conducted to elucidate their molecular geometry and vibrational frequencies using quantum chemical calculations. These studies include assignments of vibrational frequency based on potential energy distribution and determining absorption wavelength, oscillator strength, polarizability, hyperpolarizability, and dipole moment. Additionally, NMR chemical shifts and shielding values, along with HOMO, LUMO energies, and Natural bond analysis, help describe charge transfer within the molecule (Sylaja, Gunasekaran, & Srinivasan, 2016).
Enantioselective Synthesis
Enantioselective synthesis of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones from amino acids has been explored. Upon deprotonation, these compounds undergo ring contraction to quinolone-2,4-diones with high enantioselectivity, offering an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).
Novel Synthesis Approaches
Several studies focus on novel synthetic approaches for derivatives of benzo[1,4]diazepine. For example, synthesis of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives and their potential applications in medicinal chemistry are explored (Shao, Han, Wu, & Piao, 2018). Additionally, the creation of novel bis-functionalized 1,4-diazepines through regioselective thionation and nucleophilic substitutions reactions is reported (El Bouakher et al., 2013).
Structural and Mechanistic Analysis
Various studies have been conducted to understand the structure and reaction mechanisms of benzo[1,4]diazepine derivatives. For instance, research on the stereochemistry and mechanism of formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines provides insights into the synthesis and potential applications of these compounds (Wang et al., 2001).
Synthesis and Characterization of Related Heterocycles
Research is also conducted on the synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones, which contribute significantly to drug design and medicinal chemistry (Bardovskyi et al., 2020).
Propiedades
IUPAC Name |
8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPJIZQGHYIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444363 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
CAS RN |
195983-60-9 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)
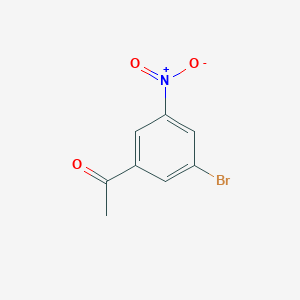
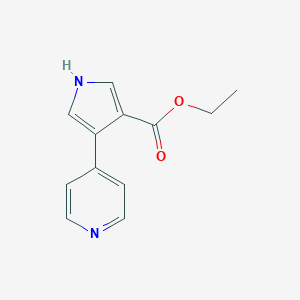
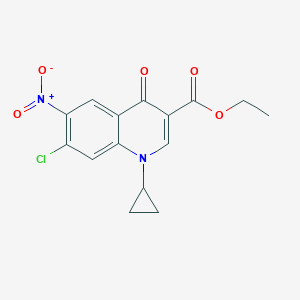
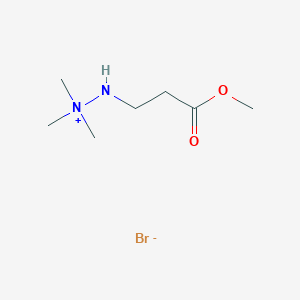
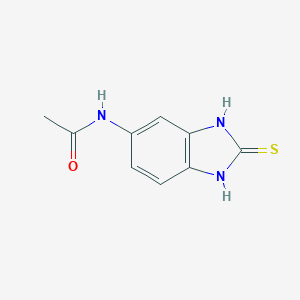
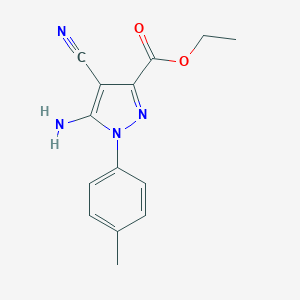
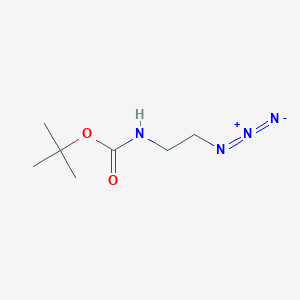
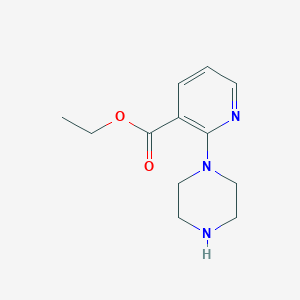

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

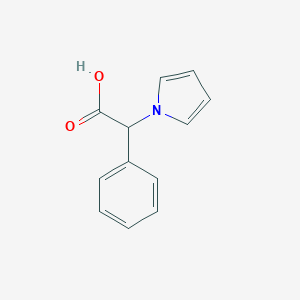
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)